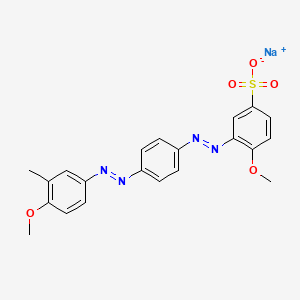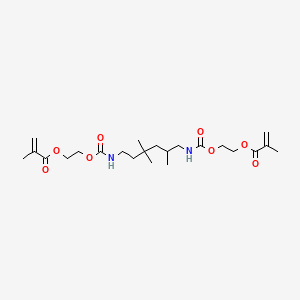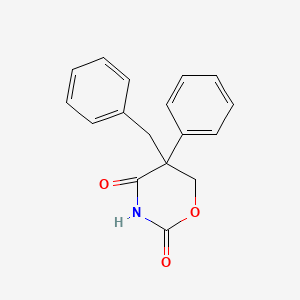
Pmve tfe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound perfluoromethyl vinyl ether and tetrafluoroethylene is a copolymer known for its exceptional chemical and thermal stability. This compound is widely used in the production of fluoroelastomers, which are materials that exhibit high resistance to heat, chemicals, and weathering. The unique properties of perfluoromethyl vinyl ether and tetrafluoroethylene make it a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are typically synthesized through radical polymerization. The process involves the copolymerization of perfluoromethyl vinyl ether and tetrafluoroethylene in the presence of a radical initiator. The reaction is carried out in a well-stirred reactor at elevated temperatures, usually around 80°C . The polymerization can be conducted in an emulsion or solution system, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of perfluoromethyl vinyl ether and tetrafluoroethylene copolymers involves large-scale polymerization reactors. The monomers are fed into the reactor, and the polymerization is initiated using a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality. The resulting copolymer is then purified and processed into various forms, such as sheets, films, or molded parts .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to the formation of functional groups on the polymer chain.
Reduction: Reduction reactions can be used to modify the chemical structure of the copolymer, enhancing its properties.
Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of various functional groups .
Applications De Recherche Scientifique
Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers have a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as coatings for medical instruments.
Industry: Applied in the production of high-performance seals, gaskets, and hoses for the automotive and aerospace industries
Mécanisme D'action
The mechanism by which perfluoromethyl vinyl ether and tetrafluoroethylene copolymers exert their effects is primarily based on their chemical structure. The presence of strong carbon-fluorine bonds imparts exceptional stability and resistance to degradation. The copolymer interacts with various molecular targets through physical and chemical interactions, enhancing its performance in different applications .
Comparaison Avec Des Composés Similaires
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and non-stick properties.
Polyvinylidene fluoride (PVDF): Exhibits excellent chemical resistance and mechanical properties.
Perfluoroalkoxy polymer (PFA): Combines the properties of PTFE and perfluoromethyl vinyl ether, offering high thermal stability and chemical resistance.
Uniqueness: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are unique due to their combination of high thermal stability, chemical resistance, and flexibility. This makes them suitable for applications where other fluoropolymers may not perform as well .
Propriétés
Numéro CAS |
26425-79-6 |
|---|---|
Formule moléculaire |
C5F10O |
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C3F6O.C2F4/c4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
Clé InChI |
DOWJGHMZJRTBBD-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Numéros CAS associés |
26425-79-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















